3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole
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Overview
Description
3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.
Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzyl precursor is replaced by the triazole nitrogen.
Construction of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Indole Moiety: The indole group can be introduced through coupling reactions, such as Suzuki or Heck coupling, depending on the functional groups present on the indole and the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under controlled conditions.
Major Products
Oxidized Derivatives: Various quinonoid structures or N-oxides.
Reduced Products: Hydrogenated triazole or oxadiazole rings.
Substituted Compounds: Halogenated or nitrated derivatives of the fluorobenzyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole has shown promise in various bioassays. It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or photophysical properties. Its structural components are of interest in the design of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity. The indole moiety can intercalate with DNA, affecting gene expression. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, modulating protein function.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole
- 3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole
- 3-(1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole
Uniqueness
Compared to these similar compounds, 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s electronic properties, biological activity, and metabolic stability, making it a distinct and valuable entity in research and application.
Properties
IUPAC Name |
3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-5-(1H-indol-6-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN6O/c20-15-5-1-12(2-6-15)10-26-11-17(23-25-26)18-22-19(27-24-18)14-4-3-13-7-8-21-16(13)9-14/h1-9,11,21H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOARFVYWORCMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=NC(=NO3)C4=CN(N=N4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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